2,2,2-trichloro-N'-hydroxyethanimidamide
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Overview
Description
2,2,2-trichloro-N’-hydroxyethanimidamide is a chemical compound with the molecular formula C₂H₃Cl₃N₂O and a molecular weight of 177.42 g/mol . It is known for its unique structure, which includes three chlorine atoms attached to a central carbon atom, and a hydroxyethanimidamide group. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-N’-hydroxyethanimidamide typically involves the reaction of trichloroacetonitrile with hydroxylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
CCl3CN+NH2OH→CCl3C(NH)OH
Industrial Production Methods
In an industrial setting, the production of 2,2,2-trichloro-N’-hydroxyethanimidamide may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,2,2-trichloro-N’-hydroxyethanimidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The chlorine atoms in the compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
2,2,2-trichloro-N’-hydroxyethanimidamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 2,2,2-trichloro-N’-hydroxyethanimidamide involves its interaction with molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
Trichloroacetonitrile: A precursor in the synthesis of 2,2,2-trichloro-N’-hydroxyethanimidamide.
Trichloroacetamide: A structurally similar compound with different functional groups.
Trichloroacetic acid: Another related compound with three chlorine atoms attached to a central carbon atom.
Uniqueness
2,2,2-trichloro-N’-hydroxyethanimidamide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research.
Properties
IUPAC Name |
2,2,2-trichloro-N'-hydroxyethanimidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3Cl3N2O/c3-2(4,5)1(6)7-8/h8H,(H2,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGHJJWDRRFOKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NO)(C(Cl)(Cl)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3Cl3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10339656 |
Source
|
Record name | 2,2,2-trichloro-N'-hydroxyethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10339656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.41 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2533-67-7 |
Source
|
Record name | 2,2,2-trichloro-N'-hydroxyethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10339656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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